Ctsl/B-IN-1

Description

Ctsl/B-IN-1 is a small-molecule inhibitor targeting cathepsin L (CTSL) and cathepsin B (CTSB), cysteine proteases belonging to the papain superfamily. These enzymes play critical roles in protein degradation, autophagy, and cellular signaling. This compound is designed to covalently bind the catalytic cysteine residue in the active site of CTSL and CTSB, thereby inhibiting their proteolytic activity. Structural studies of related inhibitors (e.g., K777 and E64d) reveal a conserved binding mechanism involving covalent adduct formation with the enzymes’ catalytic cysteine .

Therapeutic applications of this compound focus on fibrosis and autophagy-related diseases, as highlighted in patent literature . Unlike other cathepsin inhibitors explored in oncology, this compound is explicitly restricted from cancer therapy, emphasizing its niche in non-oncological pathologies.

Properties

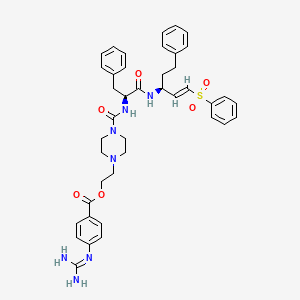

Molecular Formula |

C41H47N7O6S |

|---|---|

Molecular Weight |

765.9 g/mol |

IUPAC Name |

2-[4-[[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperazin-1-yl]ethyl 4-(diaminomethylideneamino)benzoate |

InChI |

InChI=1S/C41H47N7O6S/c42-40(43)45-34-20-17-33(18-21-34)39(50)54-28-27-47-23-25-48(26-24-47)41(51)46-37(30-32-12-6-2-7-13-32)38(49)44-35(19-16-31-10-4-1-5-11-31)22-29-55(52,53)36-14-8-3-9-15-36/h1-15,17-18,20-22,29,35,37H,16,19,23-28,30H2,(H,44,49)(H,46,51)(H4,42,43,45)/b29-22+/t35-,37-/m0/s1 |

InChI Key |

VUKDOSJSMSLHFQ-WFAVMJPPSA-N |

Isomeric SMILES |

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC4=CC=CC=C4)/C=C/S(=O)(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC4=CC=CC=C4)C=CS(=O)(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ctsl/B-IN-1 involves the use of peptidomimetic α-ketoamide compounds. The crystal structures of human cathepsin L and cathepsin B in complex with these compounds reveal covalent binding, which is crucial for their inhibitory activity .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of peptidomimetic compounds, followed by purification and crystallization to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Ctsl/B-IN-1 primarily undergoes inhibition reactions where it binds covalently to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking viral entry into host cells .

Common Reagents and Conditions

The synthesis of this compound involves the use of α-ketoamide compounds, which are known for their ability to form covalent bonds with cysteine proteases. The reaction conditions typically include controlled temperature and pH to ensure optimal binding and inhibition .

Major Products Formed

The major product formed from the reaction of this compound with cathepsin L and cathepsin B is a stable inhibitor-protease complex, which effectively blocks the proteolytic activity of these enzymes .

Scientific Research Applications

Ctsl/B-IN-1 has been extensively studied for its potential in antiviral research, particularly in the context of SARS-CoV-2. It has shown efficacy in blocking viral entry pathways, making it a valuable tool in the development of broad-spectrum antiviral therapies . Additionally, its inhibitory effects on cathepsin L and cathepsin B make it a potential candidate for research in cancer and other diseases where these proteases play a critical role .

Mechanism of Action

Ctsl/B-IN-1 exerts its effects by covalently binding to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking the entry of the virus into host cells. The molecular targets of this compound include the cysteine residues in the active sites of these proteases, which are crucial for their enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ctsl/B-IN-1 with two structurally and functionally analogous inhibitors, K777 (MDL 28170) and E64d , based on structural data, mechanism, and therapeutic scope.

Table 1: Comparative Analysis of this compound, K777, and E64d

Key Findings and Contrasts

Structural and Mechanistic Similarities

- All three compounds inhibit CTSB and CTSL via covalent modification of the catalytic cysteine. Crystal structures of K777 and E64d bound to CTSL/B demonstrate precise interactions in the enzymes’ substrate-binding cleft, with electron density maps confirming covalent adduct formation .

- K777’s vinyl sulfone group and E64d’s epoxide moiety are critical for irreversible inhibition. This compound likely employs a similar reactive group, though its exact structure remains undisclosed in available literature.

For example, E64d also inhibits calpain, limiting its specificity . this compound is hypothesized to have enhanced selectivity for CTSB/L, as inferred from its patent-specified exclusion of cancer applications, which may reflect optimized targeting to minimize toxicity .

Therapeutic Applications

- K777 : Investigated for blocking SARS-CoV-2 viral entry by inhibiting CTSL-mediated spike protein processing .

- E64d : Used in autophagy studies to block lysosomal proteolysis, with applications in neurodegenerative disease models.

- This compound : Focused on fibrosis and autophagy dysregulation, distinguishing it from broader research tools like K777 and E64d .

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.